molecular formula C4H7Cl3O B1668791 Chlorobutanol CAS No. 57-15-8

Chlorobutanol

Cat. No. B1668791
CAS RN: 57-15-8
M. Wt: 177.45 g/mol
InChI Key: OSASVXMJTNOKOY-UHFFFAOYSA-N
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Description

Chlorobutanol, also known as trichloro-2-methyl-2-propanol, is an organic compound with the formula CCl3C(OH)(CH3)2 . It is a preservative, sedative, hypnotic, and weak local anesthetic similar in nature to chloral hydrate . It has antibacterial and antifungal properties .


Synthesis Analysis

Chlorobutanol is synthesized by condensing chloroform and acetone in the presence of potassium hydroxide . The best result was obtained when powdered KOH was added to a mixture of acetone and chloroform, with the mole ratio CHCl3: Me2CO: KOH equal to 1:5:0.27, and the reaction temperature being kept at −5°C to 2°C .


Molecular Structure Analysis

The molecular formula of Chlorobutanol is C4H7Cl3O . Its average mass is 177.457 Da and its monoisotopic mass is 175.956253 Da .


Chemical Reactions Analysis

Chlorobutanol is prepared by a simple nucleophilic addition of chloroform to acetone in the presence of potassium hydroxide . It is more specifically the nucleophilic addition of the trichloromethyl anion to the carbonyl bond of acetone .


Physical And Chemical Properties Analysis

Chlorobutanol is a colorless to white crystalline compound with a camphoraceous odor and taste . It is a widely used preservative in various pharmaceutical solutions, especially injectables . It is also an active ingredient in certain oral sedatives and topical anesthetics .

Scientific Research Applications

Effects on Cellular Activities

Pharmacological Effects

  • Inhibition of Human Platelet Aggregation: Chlorobutanol exhibits significant inhibitory activity on platelet aggregation and release, affecting thromboxane B2 formation, ATP release, and cytosolic free calcium elevation (Chen, Yang, Huang, Wann & Teng, 1990).
  • Effects on Brain Type Voltage-Gated Sodium Channels: It inhibits mammalian Nav 1.2 voltage-gated sodium channels, potentially adding an analgesic component to pharmaceutical solutions (Kracke & Landrum, 2011).

Impact on Organogenesis

  • Embryotoxic Effects: Chlorobutanol has been observed to produce dysmorphogenesis in mouse embryos, suggesting caution in its use during pregnancy (Smoak, 1993); (Smoak & Amiss, 1997).

Miscellaneous Effects

  • **Impact on Respiratory Metabolism:** Research indicates that chlorobutanol affects respiratory metabolism, especially in NAD-dependent dehydrogenases, showing a more pronounced effect in mitochondria (Campello, Vianna, Brandāo, Voss & Bacila, 1964).

Antimicrobial Activity

Safety And Hazards

Chlorobutanol is harmful if swallowed and may cause drowsiness or dizziness . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The Chlorobutanol market is anticipated to exhibit fluctuating growth patterns in the near term . Despite the anticipated challenges in 2024, the Chlorobutanol industry can leverage valuable opportunities by prioritizing resilience and innovation . This entails maintaining investment discipline, actively engaging in business ecosystems, and demonstrating a strong commitment to sustainability .

properties

IUPAC Name

1,1,1-trichloro-2-methylpropan-2-ol
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InChI

InChI=1S/C4H7Cl3O/c1-3(2,8)4(5,6)7/h8H,1-2H3
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InChI Key

OSASVXMJTNOKOY-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C(Cl)(Cl)Cl)O
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Molecular Formula

C4H7Cl3O
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DSSTOX Substance ID

DTXSID1041217
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Molecular Weight

177.45 g/mol
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Physical Description

Colorless to white solid; [Merck Index] Crystalline solid; [MSDSonline]
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Boiling Point

167 °C
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Solubility

INSOL IN COLD WATER, SOL IN HOT WATER, 1 G IN 125 ML WATER; SOL IN VOLATILE OILS, Easily sol in hot water; one gram dissolves in 1 ml alcohol, 10 ml glycerol; sol in chloroform, ether, acetone, petr ether, glacial acetic acid, oils., Soluble in alcohol and glycerol, hot water, ether, chloroform, and volatile oils., For more Solubility (Complete) data for CHLORETONE (6 total), please visit the HSDB record page.
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Vapor Pressure

0.83 [mmHg]
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Mechanism of Action

As a detergent, chlorobutanol disrupts the lipid structure of the cell membrane and increases the cell permeability, leading to cell lysis. It induces conjunctival and corneal cell toxicity via causing cell retraction and cessation of normal cytokines, cell movement, and mitotic activity. It disrupts the barrier and transport properties of the corneal epithelium as well as inhibits the utilization of oxygen by the cornea. Chlorobutanol also inhibits oxygen use by the cornea, which increases susceptibility to infection.
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Product Name

Chlorobutanol

Color/Form

NEEDLES (WATER+1), Crystals, COLORLESS TO WHITE, Colorless to white crystals

CAS RN

57-15-8, 6001-64-5, 1320-66-7
Record name Chlorobutanol
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Melting Point

97 °C, MP: 77 °C (HYDRATE); HYGROSCOPIC, MP: 97 °C /anhydrous form/; MP: 78 °C /hemihydrate/
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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